2-Methylpentane-d14 is the perdeuterated isotopologue of 2-methylpentane, a branched-chain aliphatic hydrocarbon. Its primary procurement value lies in its function as a high-purity internal standard for analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS).[1][2] The full substitution of hydrogen with deuterium atoms results in a significant mass shift (+14 amu) compared to the natural compound, allowing for clear differentiation in mass-selective detectors while maintaining nearly identical physicochemical and chromatographic properties.[3][4] This makes it an essential tool for achieving accuracy and reproducibility in quantitative analysis of volatile organic compounds (VOCs).
Substituting 2-Methylpentane-d14 with its non-deuterated analog, 2-methylpentane, is unfeasible for its primary application as an internal standard; the mass spectrometer cannot distinguish the standard from the analyte, rendering quantification impossible.[5][6] Using a different deuterated alkane, such as hexane-d14, is also a critical procurement error. An effective internal standard must co-elute, or have a very similar retention time to the analyte under specific GC conditions. Hexane-d14, being a straight-chain isomer, has different chromatographic behavior and will not track the 2-methylpentane analyte correctly through sample preparation and injection, leading to inaccurate results. Therefore, for precise quantification of 2-methylpentane, the use of its specific, high-purity deuterated isotopologue is mandatory.
Commercial-grade 2-Methylpentane-d14 is supplied with a guaranteed high isotopic purity, typically specified at ≥98 atom % D.[4] This high level of deuterium incorporation is critical for minimizing signal overlap with the non-deuterated analyte's M+1 and M+2 peaks arising from natural 13C abundance. Using a standard with lower or unverified isotopic purity introduces significant uncertainty and bias into quantitative measurements, compromising analytical reproducibility and accuracy.
| Evidence Dimension | Isotopic Purity (Deuterium Incorporation) |
| Target Compound Data | ≥98 atom % D |
| Comparator Or Baseline | Lower purity or uncertified material with potential for isotopic scrambling or back-exchange. |
| Quantified Difference | Defined and certified high isotopic purity vs. unknown or lower purity. |
| Conditions | Standard for quantitative mass spectrometry. |
High, certified isotopic purity is a direct requirement for creating accurate calibration curves and achieving low limits of detection in trace analysis.
The complete deuteration of 2-methylpentane results in a molecular weight of 100.26 g/mol , a +14 amu shift from the 86.18 g/mol of its natural counterpart.[3][7] In electron ionization mass spectrometry (EI-MS), the base peak for non-deuterated 2-methylpentane is typically m/z 43.[8] For 2-Methylpentane-d14, the corresponding perdeuterated fragment will appear at a significantly different m/z value, providing a clear, interference-free channel for quantification, which is not possible with partially deuterated or non-deuterated analogs.
| Evidence Dimension | Molecular Weight ( g/mol ) |
| Target Compound Data | 100.26 |
| Comparator Or Baseline | 2-Methylpentane (non-deuterated): 86.18 |
| Quantified Difference | +14.08 g/mol (+16.3%) |
| Conditions | Mass Spectrometry Analysis |
This large, unambiguous mass difference is essential for preventing cross-channel interference and ensuring the analytical method's selectivity and reliability.
The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond.[9][10] This difference leads to a significant primary kinetic isotope effect (KIE), where reactions involving C-H bond cleavage are typically 6-10 times faster than the equivalent C-D bond cleavage.[11] Procuring 2-Methylpentane-d14 allows researchers in fields like combustion or atmospheric chemistry to quantify this rate difference (kH/kD) when studying oxidation or pyrolysis mechanisms. This provides direct, quantitative evidence about the rate-determining step of a reaction, a level of mechanistic detail impossible to obtain using only the non-deuterated 2-methylpentane.
| Evidence Dimension | Reaction Rate Ratio (kH/kD) for C-H/C-D Bond Cleavage |
| Target Compound Data | Reaction rate is slowed (kH/kD > 1) |
| Comparator Or Baseline | 2-Methylpentane (non-deuterated), where kH/kD = 1 |
| Quantified Difference | Typically 6 to 10-fold reduction in reaction rate for C-D vs C-H bond breaking steps. |
| Conditions | Chemical reactions where C-H bond cleavage is the rate-determining step. |
This compound is essential for researchers who need to probe reaction mechanisms; the KIE is a powerful tool for identifying which bonds are broken in the slowest step of a complex chemical process.
For quantifying 2-methylpentane in complex matrices such as petroleum products, environmental air samples, or human breath analysis.[2] Its high isotopic purity and identical chromatographic behavior to the analyte ensure maximum accuracy by correcting for sample loss during preparation and injection variability.
Used in studies of alkane oxidation, pyrolysis, and atmospheric degradation pathways. By comparing the reaction rates of 2-methylpentane-d14 and its non-deuterated analog, researchers can determine if C-H bond cleavage is part of the rate-limiting step, providing crucial data for modeling complex reaction networks.[11]
The C-D vibrational modes of 2-Methylpentane-d14 appear at different frequencies (e.g., C-D stretch ~2100-2200 cm⁻¹) compared to the C-H modes (~2850-3000 cm⁻¹) of the standard compound or other contaminants.[12] This provides a clear spectral window for use as a reference or probe in specialized IR and Raman spectroscopy applications.
Flammable;Irritant;Health Hazard